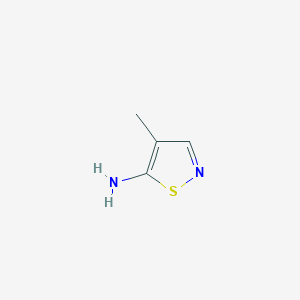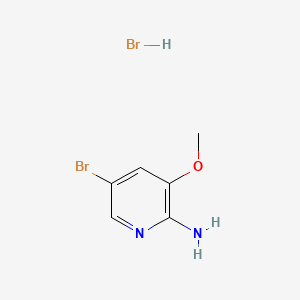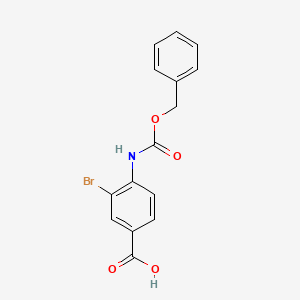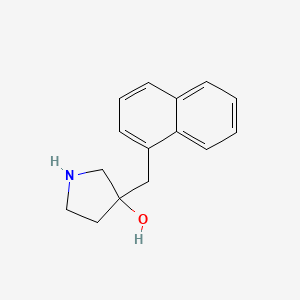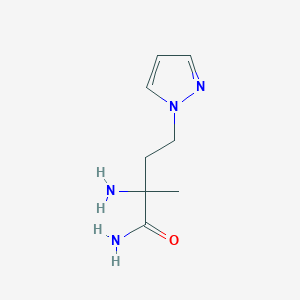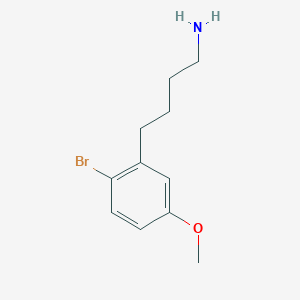![molecular formula C9H9NO4 B13566563 3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
3-methoxy-4-[(E)-2-nitroethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-[(E)-2-nitroethenyl]phenol is an organic compound with the molecular formula C9H9NO4 It is a phenolic compound characterized by the presence of a methoxy group and a nitroethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[(E)-2-nitroethenyl]phenol can be achieved through several methodsThe reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, followed by the addition of an appropriate nitroethenyl precursor under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-[(E)-2-nitroethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-[(E)-2-nitroethenyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-[(E)-2-nitroethenyl]phenol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with oxidative stress pathways to exert antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-methylphenol:
4-Hydroxy-3-methoxytoluene: Another phenolic compound with a methoxy group, but with a different substitution pattern.
4-Methylguaiacol: Similar in structure but with a methyl group instead of a nitroethenyl group.
Uniqueness
3-Methoxy-4-[(E)-2-nitroethenyl]phenol is unique due to the presence of both a methoxy group and a nitroethenyl group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
3-methoxy-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-8(11)3-2-7(9)4-5-10(12)13/h2-6,11H,1H3/b5-4+ |
InChI-Schlüssel |
CMUSKJNKYFRPKR-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)O)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=CC(=C1)O)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


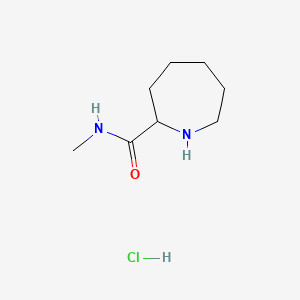
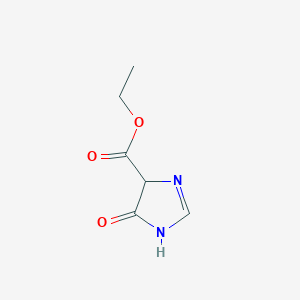
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
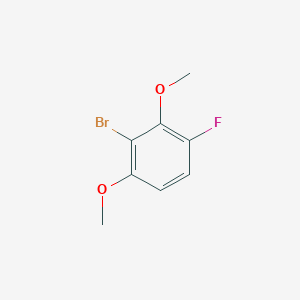
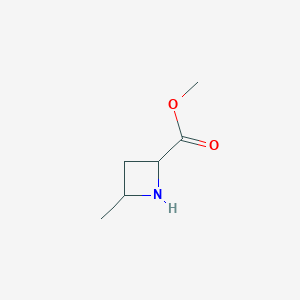
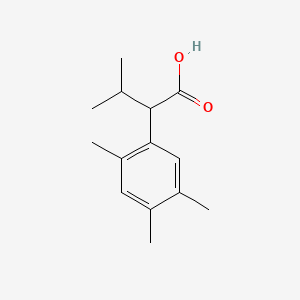
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
